![molecular formula C25H22N2O3 B4425613 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B4425613.png)
2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one
Overview
Description
2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one is a synthetic compound that is widely used in scientific research. It is a member of the benzochromene family of compounds and has been shown to have a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the activity of various signaling pathways, which ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and suppress bacterial growth. It also exhibits anxiolytic and antidepressant effects, as well as improving cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one in lab experiments are its diverse biological activities and its synthetic accessibility. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for research on 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one. One possible direction is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. Another direction is the investigation of the compound's potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse biological activities. Its synthesis method is well established, and it has been extensively studied for its scientific research application. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. The compound has many advantages for lab experiments, but also has some limitations. There are many future directions for research on this compound, including the development of new drugs and the investigation of its potential use in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one has been extensively studied for its biological activities. It has been shown to have anticancer, antiviral, and antibacterial properties. It also exhibits activity against various neurological and psychiatric disorders. The compound has been used in the development of new drugs for the treatment of these diseases.
properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)22-16-21-20-9-5-4-8-19(20)10-11-23(21)30-25(22)29/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBXKZNDHYOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



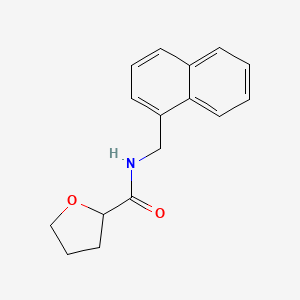
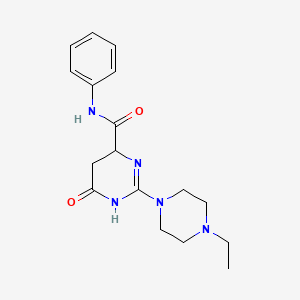
![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
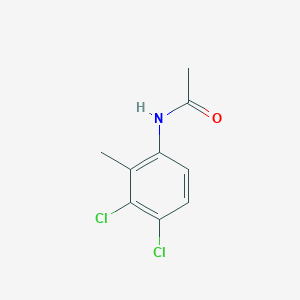
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
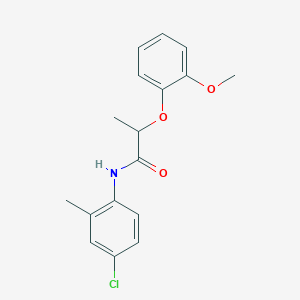
![N-(2-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425580.png)

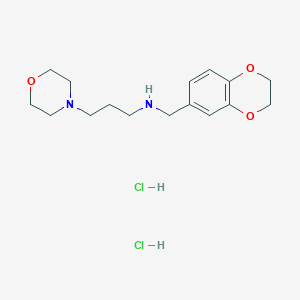
![7-methyl-9-(4-morpholinylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4425599.png)
![2-amino-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4425606.png)
![N-(tetrahydro-2-furanylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425621.png)